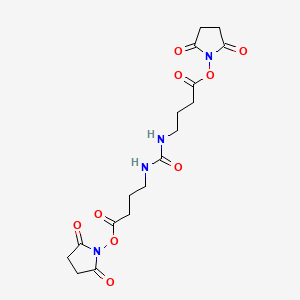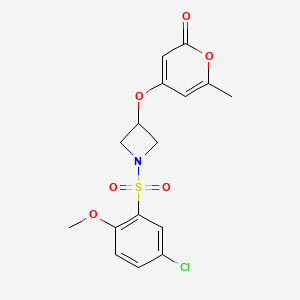
Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate is a chemical compound known for its applications in various scientific fields. It is often used as a crosslinking agent due to its ability to form stable bonds between molecules. This compound is particularly valuable in bioconjugation and protein crosslinking studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate typically involves the reaction of 4,4’-(carbonylbis(azanediyl))dibutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate primarily undergoes substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, such as amines, which makes it an effective crosslinking agent. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines
Conditions: Organic solvents (e.g., dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from reactions involving this compound are typically amide bonds between the NHS ester and the nucleophilic amine groups of the target molecules .
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate is widely used in scientific research due to its versatility:
Chemistry: Used as a crosslinking agent in polymer chemistry to create stable networks of polymers.
Biology: Employed in protein crosslinking studies to investigate protein-protein interactions.
Medicine: Utilized in the development of drug delivery systems where stable conjugation of drugs to carriers is required.
Wirkmechanismus
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate involves the formation of stable amide bonds. The NHS ester groups react with amine groups on target molecules, resulting in the formation of a covalent bond. This crosslinking mechanism is crucial in bioconjugation and protein studies, where it helps to stabilize interactions and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate
- Disuccinimidyl suberate
- Ureido-4,4´-dibutyric acid bis(hydroxysuccinimide) ester
Uniqueness
Compared to similar compounds, Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate offers a unique combination of stability and reactivity. Its longer spacer arm allows for greater flexibility in crosslinking applications, making it particularly useful in studies requiring precise spatial arrangements .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]carbamoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O9/c22-11-5-6-12(23)20(11)29-15(26)3-1-9-18-17(28)19-10-2-4-16(27)30-21-13(24)7-8-14(21)25/h1-10H2,(H2,18,19,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSQCCZQFXUQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)NCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2636154.png)
![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)
![N-[2-[[1-(4-Chloro-2-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2636159.png)

![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)
![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)
amino}propanamide](/img/structure/B2636166.png)
![ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2636167.png)



![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2636171.png)
![2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2636174.png)
